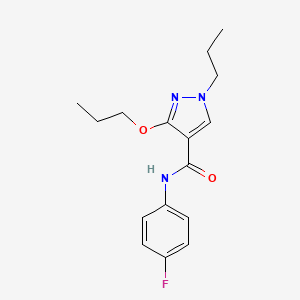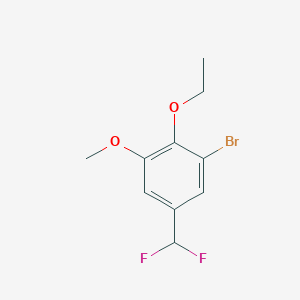
1-Bromo-5-(difluoromethyl)-2-ethoxy-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-5-(difluoromethyl)-2-ethoxy-3-methoxybenzene: is an organic compound that belongs to the class of aromatic bromides It is characterized by the presence of a bromine atom, a difluoromethyl group, an ethoxy group, and a methoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-5-(difluoromethyl)-2-ethoxy-3-methoxybenzene typically involves the bromination of a suitable precursor compound. One common method is the bromination of 5-(difluoromethyl)-2-ethoxy-3-methoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride at a controlled temperature to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly brominating agents and solvents is also considered in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-5-(difluoromethyl)-2-ethoxy-3-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine, thiol, or alkoxide under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives with the nucleophile replacing the bromine atom.
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of 1-methyl-5-(difluoromethyl)-2-ethoxy-3-methoxybenzene.
Aplicaciones Científicas De Investigación
Chemistry: 1-Bromo-5-(difluoromethyl)-2-ethoxy-3-methoxybenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and materials with specific properties.
Biology: In biological research, this compound can be used to study the effects of difluoromethyl and bromine substituents on biological activity. It may be used in the design of enzyme inhibitors or receptor modulators.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Researchers investigate its role in modulating biological pathways and its efficacy in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique chemical properties make it valuable in the development of new materials with desired characteristics.
Mecanismo De Acción
The mechanism of action of 1-Bromo-5-(difluoromethyl)-2-ethoxy-3-methoxybenzene depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or ion channels. The bromine and difluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The ethoxy and methoxy groups may enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
- 1-Bromo-5-(difluoromethyl)-2-fluorobenzene
- 1-Bromo-5-(difluoromethyl)-2,4-difluorobenzene
- 1-Bromo-5-(difluoromethyl)-2,3-dimethoxybenzene
Comparison: 1-Bromo-5-(difluoromethyl)-2-ethoxy-3-methoxybenzene is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and physical properties Compared to similar compounds, it may exhibit different solubility, boiling point, and reactivity patterns
Propiedades
IUPAC Name |
1-bromo-5-(difluoromethyl)-2-ethoxy-3-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2O2/c1-3-15-9-7(11)4-6(10(12)13)5-8(9)14-2/h4-5,10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVQRGKLABCYGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
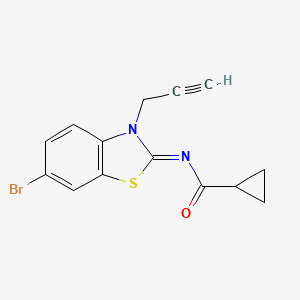
![2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-[(methylcarbamoyl)amino]prop-2-enamide](/img/structure/B2802404.png)
![N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2802406.png)
![5-(1,3-benzothiazole-6-carbonyl)-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2802407.png)
![5-{[(3-Methylbenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2802409.png)
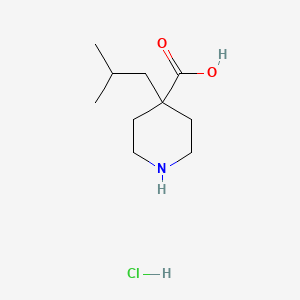
![[4-(2-ethoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2802412.png)
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(5-methylisoxazol-4-yl)methanone](/img/structure/B2802413.png)

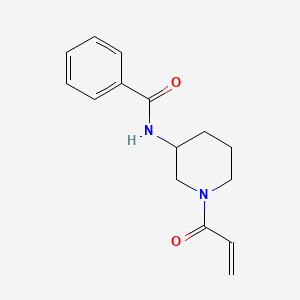

![N-(3,5-dimethylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2802422.png)
![2-(7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol](/img/structure/B2802423.png)
